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N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

DNA polymerase beta enzyme inhibition DNA repair

N,N-Diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (molecular formula C₁₈H₂₁N₃O₂S, MW 343.4 g/mol) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine benzenesulfonamide class. Its core scaffold—a 2-aryl-imidazo[1,2-a]pyridine directly attached to a para-substituted N,N-diethylbenzenesulfonamide—distinguishes it from the more extensively characterized imidazopyridinyl-methyl-benzenesulfonamide PAF antagonists and from benzimidazole-based PI3K inhibitors.

Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
Cat. No. B5873950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Molecular FormulaC18H21N3O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C
InChIInChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-10-8-15(9-11-16)17-13-20-12-6-7-14(3)18(20)19-17/h6-13H,4-5H2,1-3H3
InChIKeyHRZTWLVWEVOBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide – Compound Identity, Scaffold Class, and Procurement Rationale


N,N-Diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (molecular formula C₁₈H₂₁N₃O₂S, MW 343.4 g/mol) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine benzenesulfonamide class. Its core scaffold—a 2-aryl-imidazo[1,2-a]pyridine directly attached to a para-substituted N,N-diethylbenzenesulfonamide—distinguishes it from the more extensively characterized imidazopyridinyl-methyl-benzenesulfonamide PAF antagonists [1] and from benzimidazole-based PI3K inhibitors [2]. The 8-methyl substitution on the imidazo[1,2-a]pyridine ring and the N,N-diethyl (rather than N,N-dimethyl) sulfonamide terminus define its distinct chemical space within screening libraries .

Why N,N-Diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide Cannot Be Replaced by Close Structural Analogs Without Risk of Divergent Activity


Within the imidazo[1,2-a]pyridine benzenesulfonamide series, three structural variables exert disproportionate influence on biological activity: (i) the position of the methyl substituent on the imidazo[1,2-a]pyridine ring, (ii) the N,N-dialkyl identity on the sulfonamide, and (iii) the para vs. meta attachment geometry of the benzenesulfonamide to the heterocycle. The 8-methyl substituent modulates the electron density and steric environment of the imidazo[1,2-a]pyridine core, which SAR studies in related series have shown to shift target engagement profiles—for instance, a des-methyl analog (unsubstituted imidazo[1,2-a]pyridine) exhibits a computed logP approximately 0.6 units lower than an 8-methyl-bearing comparator, altering predicted membrane permeability and solubility . Furthermore, compounds bearing an N,N-diethylsulfonamide group exhibit different metabolic stability and hydrogen-bond acceptor geometry compared to their N,N-dimethyl counterparts, a distinction documented in electrochemical dealkylation studies [1]. A methylene linker between the imidazo[1,2-a]pyridine and the benzenesulfonamide—present in the PAF antagonist patent series—produces an entirely different pharmacophore topology; the direct 2-aryl attachment in the target compound precludes direct interchange with linked analogs [2].

Quantitative Differentiation Evidence for N,N-Diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide vs. Closest Analogs


DNA Polymerase Beta Inhibitory Activity: Target Compound vs. Class Baselines

The target compound has been evaluated in a biochemical panel that includes DNA polymerase beta (rat). It exhibited an IC₅₀ of 1.15 × 10⁴ nM (11.5 μM) against rat DNA polymerase beta using poly(dA)/oligo(dT)₁₈ as template-primer [1]. By comparison, a structurally distinct aminoimidazo[1,2-a]pyridine sulfonamide bearing a 2,6-dichlorobenzoyl substituent at the 6-position showed an IC₅₀ of 1.21 × 10⁴ nM (12.1 μM) in a CDK2 assay [2], while the most potent imidazo[1,2-a]pyridine-3-sulfonamide kinase inhibitors can reach low-nanomolar potency. The target compound's relatively weak DNA polymerase beta activity suggests it is not a promiscuous enzyme inhibitor and may possess an alternative or more selective mechanism of action. IMPORTANT CAVEAT: The SMILES associated with ChEMBL ID CHEMBL1917198 on BindingDB does not match the target compound structure; the IC₅₀ data may correspond to a different chemical entity and should be treated as provisional until independently verified.

DNA polymerase beta enzyme inhibition DNA repair

Physicochemical Property Comparison: 8-Methyl vs. Des-Methyl Imidazo[1,2-a]pyridine Series

The des-methyl analog N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide (C₁₇H₁₉N₃O₂S, MW 329 g/mol) has been characterized via the ChemBridge screening collection with a measured/computed logP of 3.55, logSW of −4.63, tPSA of 54.7 Ų, zero hydrogen-bond donors, and 5 hydrogen-bond acceptors . The target compound, bearing an additional 8-methyl group (C₁₈H₂₁N₃O₂S, MW 343.4 g/mol), has a predicted higher logP by approximately +0.5 to +0.7 log units (class-level estimate based on the methylene fragment contribution of ~0.5 logP units per CH₂), producing an estimated logP of 4.0–4.2. This shifts the compound further toward the upper boundary of Lipinski-compliant logP space (<5) and reduces predicted aqueous solubility relative to the des-methyl analog. Compared to the N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide analog (C₁₆H₁₇N₃O₂S, MW 315.4 g/mol, logP estimated ~2.8–3.1) , the target compound is significantly more lipophilic.

physicochemical properties logP drug-likeness

Positional Isomer Differentiation: 8-Methyl vs. 6-Methyl Imidazo[1,2-a]pyridine and Para vs. Meta Benzenesulfonamide Attachment

Three regioisomers of the general formula C₁₈H₂₁N₃O₂S exist in commercial screening collections: the target compound (8-methyl, para-sulfonamide), N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (CAS 381695-65-4, 6-methyl, para-sulfonamide) , and N,N-diethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (CAS 720671-11-4, 8-methyl, meta-sulfonamide) . In the anti-mycobacterial SAR of imidazo[1,2-a]pyridine sulfonamides (IPS series), the position of substituents on the imidazo[1,2-a]pyridine core directly impacts MIC values against M. tuberculosis H37Rv, with MICs spanning 0.05 to >100 μg/mL across the series [1]. The 8-methyl substitution places the methyl group at the position adjacent to the bridgehead nitrogen, which influences the conformational preference and electron distribution of the imidazo[1,2-a]pyridine ring differently than the 6-methyl substitution. The para-sulfonamide attachment in the target compound creates a linear, extended molecular geometry (rod-like shape), whereas the meta-sulfonamide isomer introduces a kink in the molecular axis, potentially altering target binding pose and pharmacophore matching.

positional isomer regioisomer SAR

Absence of Methylene Linker Distinguishes Target Compound from PAF Antagonist Patent Series

U.S. Patent 5,276,153 and related filings describe imidazopyridinyl-methyl-benzenesulfonamides as potent PAF antagonists, with the general formula featuring a methylene or substituted-methylene linker (Z = CR⁶R⁷R⁸) between the imidazopyridine and the benzenesulfonamide [1]. The patent claims that alkoxyalkyl derivatives within this series 'display very high PAF antagonist activity.' The target compound lacks this methylene linker entirely; the imidazo[1,2-a]pyridine 2-position is directly attached to the para-phenyl ring of the benzenesulfonamide. This direct aryl-aryl connection produces a more rigid, conjugated system with different rotational自由度 (2 rotatable bonds in the des-methyl analog vs. 3+ in the methylene-linked PAF antagonists) and altered π-stacking potential. The absence of the linker fundamentally changes the scaffold from the PAF antagonist pharmacophore to a distinct chemotype, meaning the target compound should not be selected as a PAF antagonist surrogate and conversely offers a distinct screening profile.

PAF antagonist scaffold topology patent SAR

N,N-Diethyl vs. N,N-Dimethyl Sulfonamide: Metabolic and Physicochemical Differentiation

The N,N-diethylsulfonamide group in the target compound distinguishes it from the more common N,N-dimethylsulfonamide congeners prevalent in commercial screening libraries (e.g., N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide, ChemSpider ID 633595) . Electrochemical dealkylation studies on model N,N-diethylbenzenesulfonamide demonstrate that sequential N-deethylation can occur under oxidative conditions, producing the mono-ethyl and ultimately the primary sulfonamide metabolites [1]. This metabolic pathway differs from N-demethylation of dimethylsulfonamide analogs both in rate (N-deethylation is generally slower than N-demethylation due to steric and electronic factors) and in the metabolite profile. Additionally, the N,N-diethyl group provides greater steric shielding of the sulfonamide sulfur, which may reduce nucleophilic attack at this position and confer differential chemical stability relative to N,N-dimethyl analogs. The estimated logP increment of the diethyl vs. dimethyl group is approximately +1.0 to +1.3 log units.

sulfonamide N-dealkylation metabolic stability

Structural Enablement of Smoothened (SMO) Antagonism: 8-Methylimidazo[1,2-a]pyridine Core Pharmacophore Evidence

The 8-methylimidazo[1,2-a]pyridine core present in the target compound is a key pharmacophoric element of MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), a validated Smoothened (SMO) antagonist [1]. MS-0022 inhibits Hedgehog (Hh) signaling at the level of SMO with IC₅₀ in the low nanomolar range and inhibits Hh pathway signaling downstream of SUFU in the low micromolar range. SAR analysis of MS-0022 deletion/substitution analogs demonstrates that the 8-methylimidazo[1,2-a]pyridine scaffold is critical for SMO antagonism: the methyl deletion analog MS-0011 shows >200-fold loss of activity (IC₅₀ > 20,000 nM vs. 100% activity for MS-0022 at reference concentration) [2]. The target compound shares the identical 8-methylimidazo[1,2-a]pyridine core with para-substitution at the 2-position but differs in the terminal group (N,N-diethylsulfonamide vs. 2-bromobenzamide). This structural overlap establishes the target compound as a candidate SMO ligand with a different terminal pharmacophore that may confer altered SMO binding kinetics or selectivity.

Hedgehog pathway Smoothened antagonist oncology

Optimal Research and Procurement Application Scenarios for N,N-Diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide


Hedgehog Pathway Antagonist Screening and SMO Ligand Discovery

The target compound's shared 8-methylimidazo[1,2-a]pyridine core with MS-0022 (validated SMO antagonist, low-nM Hh pathway inhibition) makes it a high-priority candidate for Hh signaling pathway screening [1]. The N,N-diethylsulfonamide terminus is structurally distinct from the 2-bromobenzamide of MS-0022, offering a differentiated terminal pharmacophore for SMO binding site exploration. Screening should employ Shh-Light II reporter assays or Gli-luciferase assays with comparative benchmarking against MS-0022 to assess whether the sulfonamide terminus confers altered potency, SMO binding kinetics, or subtype selectivity versus the benzamide series.

Regioisomer-Dependent SAR Studies in Anti-Tubercular Drug Discovery

The imidazo[1,2-a]pyridine sulfonamide class has demonstrated anti-tubercular activity against M. tuberculosis H37Rv with MIC values spanning 0.05 to >100 μg/mL [2]. The target compound's specific 8-methyl, para-sulfonamide regiochemistry fills a structural gap in published IPS (imidazo[1,2-a]pyridine sulfonamide) SAR datasets, which have predominantly explored amide-linked and differently substituted variants. Procurement and testing in microplate Alamar Blue assays against M. tuberculosis H37Rv, with ethambutol (MIC 6.25 μg/mL) as a reference control, would generate novel SAR data for this regiochemical space and could identify sub-μg/mL actives.

Lipophilicity-Driven Membrane Permeability Screening for Intracellular Targets

With an estimated logP of 4.0–4.2 (based on the des-methyl analog logP of 3.55 plus a methylene fragment contribution of ~0.5–0.7 units ), the target compound occupies an upper-range lipophilicity window within Lipinski-compliant space (logP < 5). This lipophilicity profile predicts good passive membrane permeability, making the compound suitable for phenotypic screening campaigns targeting intracellular proteins or organelles. The zero hydrogen-bond donor count (N,N-diethylsulfonamide lacks an NH) further reduces desolvation penalty for membrane crossing compared to primary or secondary sulfonamide analogs. Parallel artificial membrane permeability assay (PAMPA) validation is recommended.

Metabolic Stability Profiling of N,N-Diethylsulfonamide-Containing Scaffolds

The N,N-diethylsulfonamide group is underrepresented in commercial screening libraries relative to N,N-dimethylsulfonamide analogs. The target compound serves as a model substrate for studying sequential oxidative N-deethylation pathways, which have been characterized electrochemically on N,N-diethylbenzenesulfonamide model systems [3]. Procurement for in vitro microsomal or hepatocyte stability assays (human, rat, mouse) would generate comparative metabolic stability data vs. matched N,N-dimethylsulfonamide congeners, informing the design of metabolically stable leads in programs where the sulfonamide group is a pharmacophoric requirement.

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